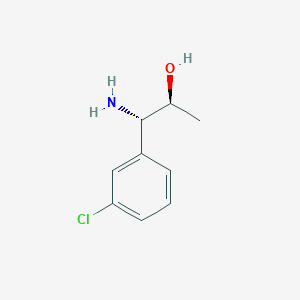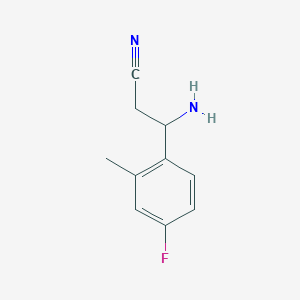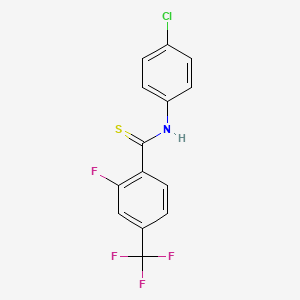
N-(4-Chlorophenyl)-2-fluoro-4-(trifluoromethyl)benzothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Chlorophenyl)-2-fluoro-4-(trifluoromethyl)benzothioamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a benzothioamide core substituted with a 4-chlorophenyl group, a 2-fluoro group, and a 4-(trifluoromethyl) group. These substitutions confer distinct chemical and physical properties, making it a subject of interest in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-2-fluoro-4-(trifluoromethyl)benzothioamide typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorophenyl isothiocyanate with 2-fluoro-4-(trifluoromethyl)aniline under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are often used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
N-(4-Chlorophenyl)-2-fluoro-4-(trifluoromethyl)benzothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into corresponding amines or thiols using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as a solvent.
Substitution: Halogenating agents, nitrating agents, sulfuric acid, and acetic anhydride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学研究应用
N-(4-Chlorophenyl)-2-fluoro-4-(trifluoromethyl)benzothioamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of N-(4-Chlorophenyl)-2-fluoro-4-(trifluoromethyl)benzothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
N-(4-Chlorophenyl)-3-(trifluoromethyl)benzamide: Similar structure but lacks the fluorine atom at the 2-position.
N-(4-Chlorophenyl)-2-(trifluoromethyl)benzothioamide: Similar structure but lacks the fluorine atom at the 2-position.
N-(4-Chlorophenyl)-2-fluoro-4-(methyl)benzothioamide: Similar structure but lacks the trifluoromethyl group.
Uniqueness
N-(4-Chlorophenyl)-2-fluoro-4-(trifluoromethyl)benzothioamide is unique due to the presence of both the fluorine and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. These groups can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
属性
分子式 |
C14H8ClF4NS |
|---|---|
分子量 |
333.73 g/mol |
IUPAC 名称 |
N-(4-chlorophenyl)-2-fluoro-4-(trifluoromethyl)benzenecarbothioamide |
InChI |
InChI=1S/C14H8ClF4NS/c15-9-2-4-10(5-3-9)20-13(21)11-6-1-8(7-12(11)16)14(17,18)19/h1-7H,(H,20,21) |
InChI 键 |
BRFKQPYZKWRMDZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1NC(=S)C2=C(C=C(C=C2)C(F)(F)F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



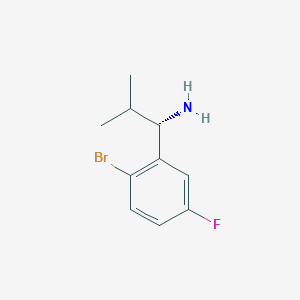

![6-(4-(Tert-butyl)phenyl)-[1,3]dioxolo[4,5-F]benzofuran](/img/structure/B13055172.png)
![1'-(Tert-butyl) 6-methyl spiro[chromane-2,4'-piperidine]-1',6-dicarboxylate](/img/structure/B13055174.png)
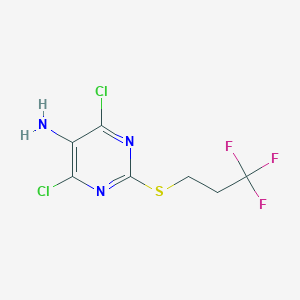
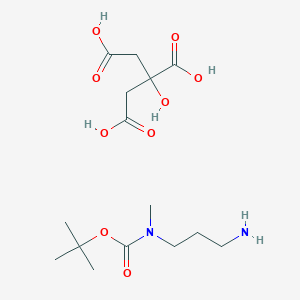
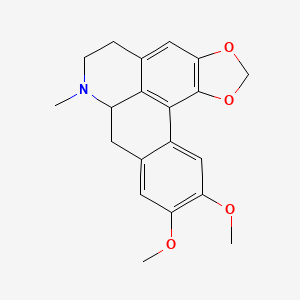
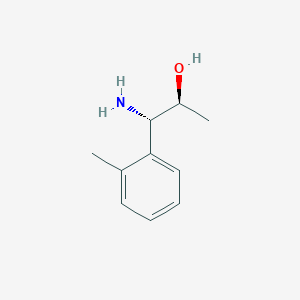
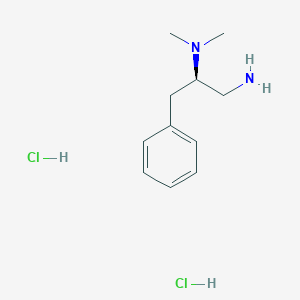
![(1S,2S)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13055202.png)
